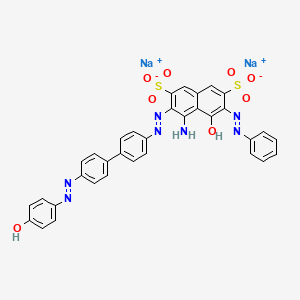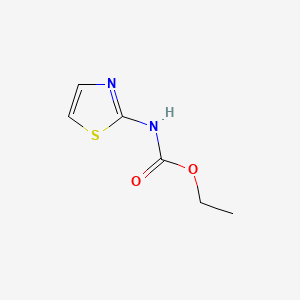
6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione
Overview
Description
6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C8H4Cl2N2O2. It is known for its diverse applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its two chlorine atoms attached to the benzene ring and its dihydrophthalazine-1,4-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine derivatives under controlled conditions. One common method includes the use of thiosemicarbazide and phthalic anhydride in the presence of acetic acid as a catalyst . The reaction proceeds through a multicomponent approach, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phthalazine derivatives.
Scientific Research Applications
6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:
Medicine: It is investigated for its anticonvulsant and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and proteins, leading to its anticonvulsant and anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
- 6,7-Dibromo-2,3-dihydrophthalazine-1,4-dione
- 2,3-Dihydro-1,4-phthalazinedione
- 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol)
Comparison: 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione is unique due to its chlorine substituents, which enhance its reactivity and biological activity compared to its bromine and hydrogen analogs. The presence of chlorine atoms increases the compound’s electron-withdrawing capacity, making it more effective in certain chemical reactions and biological interactions .
Properties
IUPAC Name |
6,7-dichloro-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-5-1-3-4(2-6(5)10)8(14)12-11-7(3)13/h1-2H,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSXEBPPNJKITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3351501.png)
![(4R)-3-[(2S)-3-Methyl-1-oxo-2-[(phenylmethoxy)methyl]butyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B3351502.png)

![2,3-dimethyl-1H-benzo[g]indole](/img/structure/B3351516.png)


![1,3,5-Trimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3351534.png)

